Facile oxidation of a carbaporphyrin at the internal carbon atom: synthesis of novel benzo[18]annulene ketals†
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A806394J
Abstract
Treatment of benzocarbaporphyrin 2 with refluxing FeCl3 in CHCl3–alcohol mixtures leads to a remarkably selective oxidation at the interior carbon atom to produce dialkoxy products 5; these species show potentially valuable long wavelength absorptions in their UV–VIS spectra.
Recommended Literature
- [1] Apparatus, etc.
- [2] Understanding the impact of catholyte flow compartment design on the efficiency of CO2 electrolyzers†
- [3] The role of the biotin linker in polymer antibody mimetics, iBodies, in biochemical assays†
- [4] Back cover
- [5] peri-O→N-acyl (triazinyl) rearrangements in naphthalenes with N-acyl displacement
- [6] A highly efficient magnetically confined ion source for real time on-line monitoring of trace compounds in ambient air†
- [7] Synergistic assembly of hyperbranched polyethylenimine and fatty acids leading to unusual supramolecular nanocapsules†
- [8] Correction: Mechanism unravelling for ultrafast and selective 99TcO4− uptake by a radiation-resistant cationic covalent organic framework: a combined radiological experiment and molecular dynamics simulation study
- [9] Liquid-phase oxidation of alkanes with molecular oxygen catalyzed by high valent iron-based perovskite†
- [10] Fourth-generation solar cells: a review
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)
Journal Name:Chemical Communications
Research Products
-
CAS no.: 114896-32-1
-
CAS no.: 102562-86-7
-
CAS no.: 170230-88-3
-
CAS no.: 15965-56-7